molecular formula C18H11B B1280582 1-Bromochrysene CAS No. 76670-38-7

1-Bromochrysene

Cat. No. B1280582
CAS RN: 76670-38-7
M. Wt: 307.2 g/mol
InChI Key: XTEJECVXNAQIDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-BC has been utilized in the synthesis of natural products. For instance, Ghasemi et al. (2004) used a structurally related compound, 1-bromo-2-iodoethylene, as a central building block in the synthesis of cis and trans bupleurynol. This synthesis was achieved through a single multireaction sequence using palladium catalysis.


Molecular Structure Analysis

The molecular formula of 1-Bromochrysene is C18H11Br . Its average mass is 307.184 Da and its mono-isotopic mass is 306.004395 Da .

Scientific Research Applications

Single-Atom Catalysts

Single-atom catalysts have been widely used in various catalytic reactions . Exploring the application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research . This could be a potential area of research for 1-Bromochrysene.

Ionic Cocrystallization

The serendipitous discovery of an unorthodox ionic cocrystallization system using 2-mercaptothiazolium-based ionic liquids as a crystallization milieu paves the way for the first report of crystal structures of long-chain 1-bromoalkanes . This could be another potential application for 1-Bromochrysene.

properties

IUPAC Name

1-bromochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br/c19-18-7-3-6-14-16-9-8-12-4-1-2-5-13(12)15(16)10-11-17(14)18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEJECVXNAQIDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506354
Record name 1-Bromochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromochrysene

CAS RN

76670-38-7
Record name 1-Bromochrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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